molecular formula C14H20N6 B5785987 2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B5785987
M. Wt: 272.35 g/mol
InChI Key: NELCTAOERDCTBT-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-H, and it is a hydrazone derivative of 2,4,5-trimethylbenzaldehyde. The synthesis of TMB-H is relatively simple, and it can be achieved using various methods.

Mechanism of Action

The mechanism of action of TMB-H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. TMB-H has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. TMB-H has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TMB-H has been shown to have various biochemical and physiological effects. TMB-H has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which is beneficial in the treatment of oxidative stress-related diseases. TMB-H has also been shown to reduce the levels of pro-inflammatory cytokines, which is beneficial in the treatment of inflammatory diseases. TMB-H has been shown to have low toxicity and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

TMB-H has several advantages and limitations for lab experiments. One of the advantages of TMB-H is its simplicity of synthesis. TMB-H can be synthesized using relatively simple methods, which makes it easy to obtain for lab experiments. Another advantage of TMB-H is its low toxicity and good tolerance in animals. TMB-H has been shown to have low toxicity and is well-tolerated in animals, which makes it a suitable candidate for further research. One of the limitations of TMB-H is its limited solubility in water. TMB-H is relatively insoluble in water, which makes it difficult to administer in aqueous solutions.

Future Directions

There are several future directions for the research on TMB-H. One of the future directions is the optimization of the synthesis method to improve the yield and purity of TMB-H. Another future direction is the investigation of the mechanism of action of TMB-H. The mechanism of action of TMB-H is not fully understood, and further research is needed to elucidate the underlying mechanisms. Another future direction is the investigation of the potential applications of TMB-H in other fields, such as agriculture and environmental science. TMB-H has shown promising results in the treatment of various diseases, and further research is needed to explore its potential applications in other fields.
Conclusion:
In conclusion, TMB-H is a hydrazone derivative of 2,4,5-trimethylbenzaldehyde that has gained significant attention in the scientific community due to its potential applications in various fields. TMB-H can be synthesized using various methods, and it has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. The mechanism of action of TMB-H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. TMB-H has several advantages and limitations for lab experiments, and further research is needed to explore its potential applications in other fields.

Synthesis Methods

The synthesis of TMB-H can be achieved using various methods. One of the most common methods is the condensation reaction between 2,4,5-trimethylbenzaldehyde and 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid. The reaction yields TMB-H as a yellow solid with a melting point of 168-170 °C. Another method involves the reaction between 2,4,5-trimethylbenzaldehyde and 4-amino-5-ethyl-4H-1,2,4-triazole-3-carboxylic acid in the presence of thionyl chloride. This method yields TMB-H as a yellow solid with a melting point of 165-167 °C.

Scientific Research Applications

TMB-H has been extensively studied for its potential applications in various fields. One of the most significant applications of TMB-H is in the field of medicine. TMB-H has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. TMB-H has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TMB-H has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

5-ethyl-3-N-[(E)-(2,4,5-trimethylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-5-13-17-19-14(20(13)15)18-16-8-12-7-10(3)9(2)6-11(12)4/h6-8H,5,15H2,1-4H3,(H,18,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELCTAOERDCTBT-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

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